1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

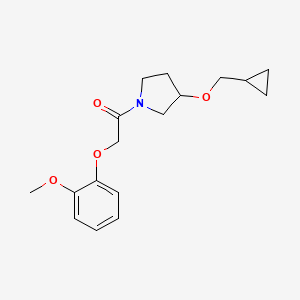

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound featuring a pyrrolidine core substituted with a cyclopropylmethoxy group at the 3-position. The ethanone moiety is linked to a 2-methoxyphenoxy aromatic ring (Figure 1). This structure combines lipophilic (cyclopropylmethoxy) and polar (methoxyphenoxy) elements, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-20-15-4-2-3-5-16(15)22-12-17(19)18-9-8-14(10-18)21-11-13-6-7-13/h2-5,13-14H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQLFEZRNNHNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity based on existing research findings, including pharmacological effects, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H21N3O3

- Molecular Weight : 303.36 g/mol

The compound features a pyrrolidine ring substituted with a cyclopropylmethoxy group and a methoxyphenoxy moiety, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of similar structural classes exhibit significant antimicrobial properties. For instance, compounds with pyrrolidine and pyrazole structures have shown activity against various fungal strains, including Candida auris and bacterial pathogens. The mechanism often involves disruption of microbial cell membranes and induction of apoptosis in microbial cells .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Membrane disruption |

| pta2 | 0.50 | 1.50 | Apoptosis induction |

| pta3 | 0.97 | 3.90 | Cell cycle arrest |

Antitumor Activity

The compound's structural analogs have been studied for their antitumor effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Certain pyrazole derivatives demonstrated enhanced cytotoxicity when combined with established chemotherapeutics like doxorubicin, suggesting potential for synergistic effects in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their substituents:

- Cyclopropyl Group : Enhances lipophilicity and cellular uptake.

- Methoxy Substituents : Contribute to increased binding affinity to target proteins.

- Pyrrolidine Ring : Imparts conformational flexibility, crucial for receptor interactions.

Case Studies

- Antifungal Study : A study involving cyclopropylmethoxy derivatives revealed that these compounds could effectively inhibit the growth of C. auris, with mechanisms involving both fungicidal and fungistatic actions .

- Cancer Research : In vitro studies showed that specific derivatives led to significant apoptosis in cancer cell lines, indicating potential utility in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with derivatives modified at the pyrrolidine or aromatic moieties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on analogs.

Target vs. Tert-Butylsulfonyl Analog ():

The tert-butylsulfonyl group in introduces steric bulk and electron-withdrawing effects, likely reducing membrane permeability compared to the target compound’s cyclopropylmethoxy group. The sulfonyl moiety may enhance solubility in polar solvents but could hinder blood-brain barrier penetration.- Target vs. Chloropyridinyl Analog (): The 3-chloropyridinyl substituent in adds a heteroaromatic ring with chlorine, enabling halogen bonding to biological targets. This contrasts with the target’s simple methoxyphenoxy group, which lacks such interactions but may offer better metabolic stability due to fewer reactive sites.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions , focusing on etherification and acylation. Key routes include:

- Friedel-Crafts Acylation : For introducing the ethanone group, using acyl chlorides and Lewis acids (e.g., AlCl₃) under anhydrous reflux conditions .

- Nucleophilic Substitution : For cyclopropylmethoxy-pyrrolidine formation, reacting cyclopropylmethyl bromide with pyrrolidin-3-ol in polar aprotic solvents (e.g., DMF) at 80–100°C .

| Synthetic Step | Reagents/Catalysts | Conditions | Yield Range |

|---|---|---|---|

| Etherification | Cyclopropylmethyl bromide, K₂CO₃ | DMF, 80°C | 50–65% |

| Acylation | Acyl chloride, AlCl₃ | Anhydrous reflux | 60–75% |

Critical factors affecting yield:

- Moisture control during acylation (prevents catalyst deactivation).

- Stoichiometric ratios of nucleophile to electrophile in substitution steps.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent orientation. Key shifts:

- Cyclopropylmethoxy protons (δ 0.5–1.5 ppm).

- Methoxyphenoxy aromatic protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., unit cell parameters, space group) .

- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).

| Technique | Application | Key Parameters |

|---|---|---|

| 1H NMR | Structural elucidation | Coupling constants, integration |

| X-ray | Stereochemical confirmation | R-factor, θ angles |

Q. What are the primary safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .

- Precautions :

- Use fume hoods for synthesis/purification.

- Wear nitrile gloves, lab coats, and goggles.

| Hazard | Precaution | Emergency Measure |

|---|---|---|

| Skin contact | Gloves, lab coat | Wash with soap/water |

| Inhalation | Fume hood | Move to fresh air |

Advanced Questions

Q. How can reaction conditions be optimized to improve the scalability and reproducibility of the synthesis?

Methodological Answer:

- Catalyst Screening : Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to reduce waste .

- Solvent Optimization : Test ionic liquids for nucleophilic substitution to enhance reaction rates.

- DoE (Design of Experiments) : Use factorial design to analyze variables (temperature, stoichiometry) on yield .

Q. How should researchers address discrepancies in reported pharmacological or physicochemical data?

Methodological Answer:

- Controlled Replication : Repeat assays under standardized conditions (pH, temperature).

- Degradation Studies : Monitor stability via HPLC to rule out compound decomposition .

- Meta-analysis : Compare crystallographic data (e.g., bond lengths) across studies to identify outliers .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against kinase targets using force fields (AMBER/CHARMM).

- MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity .

Q. What biochemical assay protocols are recommended for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based kits (e.g., Kinase-Glo®) with ATP concentrations ≤10 µM.

- IC50 determination via dose-response curves (n=3 replicates) .

- Cellular Uptake Studies :

- Label compound with FITC; quantify internalization via flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.